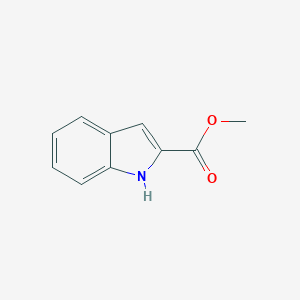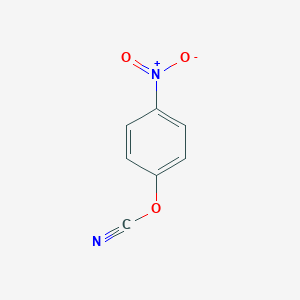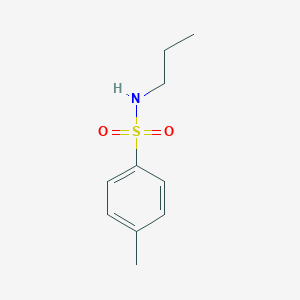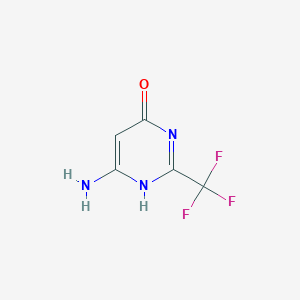
3-Hydroxy-3',4',5,7-Tetramethoxyflavone
Übersicht
Beschreibung
3-Hydroxy-3',4',5,7-tetramethoxyflavone is a type of polymethoxyflavone (PMF) known for its diverse bioactivities, including antifungal, antimalarial, antimycobacterial, and anti-inflammatory properties. It is one of the major PMFs isolated from plants like Kaempferia parviflora and has been the subject of various studies to understand its chemical and biological characteristics (Lu et al., 2012).
Synthesis Analysis
The synthesis of this compound and related compounds involves several chemical strategies, including isotope labeling and advanced chromatography techniques for metabolite identification (Lu et al., 2012). Moreover, novel synthetic methods have been developed for 3-alkyl-3',4',5,7-tetrahydroxyflavones, showcasing the variety of synthetic routes available for such compounds (Seixas et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound and its metabolites has been elucidated using various spectroscopic methods, including ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) (Lu et al., 2012). These studies help in understanding the compound's bioactive potential and metabolic fate in biological systems.
Chemical Reactions and Properties
Studies have shown that the chemical properties of this compound allow for its biotransformation by selected entomopathogenic filamentous fungi, leading to the production of various hydroxylated derivatives, which indicates its reactive nature and potential for modification (Łużny et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as solubility and fluorescence anisotropy, are influenced by solvent interactions, which have been investigated through experimental and simulation studies. These properties are critical for understanding the compound's behavior in different environments and for its applications in biological studies (Das et al., 2020).
Wissenschaftliche Forschungsanwendungen
. .
Verfügbarkeit und Preisgestaltung
Diese Verbindung ist bei verschiedenen Chemielieferanten wie Sigma-Aldrich erhältlich . Die Preise und die Verfügbarkeit können jedoch je nach Lieferant und benötigter Menge variieren .
Sicherheitshinweise
Die Verbindung wird als Acute Tox. 3 Oral eingestuft, was bedeutet, dass sie bei Einnahme akut toxisch ist . Daher sollte sie mit Vorsicht behandelt werden und während der Verwendung geeignete Sicherheitsvorkehrungen getroffen werden .
Biologische Forschungsanwendungen
„3-Hydroxy-3',4',5,7-Tetramethoxyflavone“ hat sich als signifikant wirksam auf biologische Systeme erwiesen. So konnte beispielsweise gezeigt werden, dass die Verbindung eine hohe Hemmwirkung auf die Proliferation von CNE-Zellen hat .
Apoptose-Induktion
Es wurde festgestellt, dass die Verbindung Apoptose in CNE-Zellen induziert, indem sie das mitochondriale Membranpotenzial verringert und die Expression von Caspase3 und Caspase9 erhöht . Dies deutet auf potenzielle Anwendungen in der Krebsforschung und -behandlung hin.
Vasorelaxations-Effekte
Die Forschung hat auch gezeigt, dass „this compound“ eine Vasorelaxation induzieren kann<a aria-label="4: " data-citationid="5bdabb58-6544-e4b2-90a0-71441a819f9a-108" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00210-018-1
Wirkmechanismus
Target of Action
The primary targets of Averionol are vascular smooth muscle cells and CNE cells . It interacts with these cells to induce vasorelaxation and inhibit cell proliferation .
Mode of Action
Averionol induces vasorelaxation in aortic rings pre-contracted with phenylephrine . This effect is significantly reduced in endothelium-denuded and potassium chloride-primed aortic rings . The vasorelaxant effect of Averionol involves NO/sGC/cGMP and prostacyclin pathways , calcium and potassium channels , and muscarinic and beta-adrenergic receptors . It also reduces Ca2+ release from the sarcoplasmic reticulum (via IP3R) and blocks calcium channels (VOCC) .
Biochemical Pathways
Averionol affects the NO/sGC/cGMP and prostacyclin pathways . It reduces Ca2+ release from the sarcoplasmic reticulum and blocks calcium channels . These actions lead to vasorelaxation .
Pharmacokinetics
Information on the ADME properties of Averionol is currently limited. It’s known that the compound has high inhibitory effects on the proliferation of cne cells .
Result of Action
Averionol has been shown to cause relaxation of aortic rings pre-contracted with phenylephrine . It also has high inhibitory effects on the proliferation of CNE cells and induces apoptosis of these cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAASNKNLMQBKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154319 | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1244-78-6 | |
| Record name | Quercetin 5,7,3′,4′-tetramethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC102049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVERIONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What computational chemistry techniques were employed to study 3-hydroxy-3',4',5,7-tetramethoxyflavone?
A1: The researchers utilized spectroscopic investigations, Hirshfeld surface analysis, and molecular docking studies to characterize this compound. [, ] Hirshfeld surface analysis can provide insights into intermolecular interactions, while molecular docking simulations help predict the binding affinities and interactions of the compound with potential drug targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



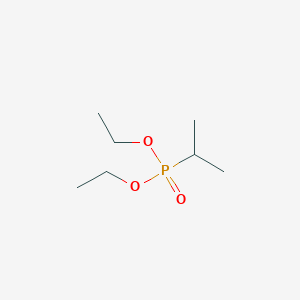





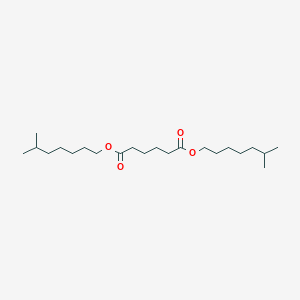
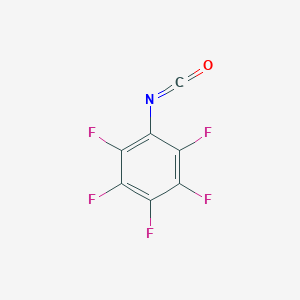
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
